molecular formula C9H12N2O4 B13598822 2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol

2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol

Cat. No.: B13598822
M. Wt: 212.20 g/mol
InChI Key: KYRISUCLLBIUDQ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C9H12N2O4 It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol typically involves the nitration of 4-methoxyphenylacetic acid followed by reduction and subsequent amination. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction, and finally, amination using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-Amino-2-(4-methoxyphenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-nitrophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-Amino-2-(3-methoxy-4-nitrophenyl)ethan-1-ol: Similar structure but with different positioning of the methoxy and nitro groups, leading to different properties.

    2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Lacks the nitro group, which significantly alters its chemical and biological properties.

Uniqueness

2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups on the phenyl ring, along with the amino and ethan-1-ol backbone, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-amino-2-(4-methoxy-3-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-9-3-2-6(7(10)5-12)4-8(9)11(13)14/h2-4,7,12H,5,10H2,1H3

InChI Key

KYRISUCLLBIUDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

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